molecular formula C9H19ClN2O2 B3114060 N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride CAS No. 1993159-82-2

N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride

Cat. No. B3114060
CAS RN: 1993159-82-2
M. Wt: 222.71
InChI Key: DWBYXWXRIWBQDS-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride, commonly known as MPBA, is a synthetic compound with a molecular formula of C9H18ClNO2. MPBA is a derivative of beta-alanine and is widely used in scientific research due to its unique properties.

Scientific Research Applications

Improved Synthesis and Biochemical Applications

Researchers have developed improved synthesis methods for compounds structurally related to N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride, focusing on their potential biochemical applications. For instance, Folkers et al. (2009) describe the synthesis of beta-Benzamido-alpha-(3-pyridyl)-DL-alpha-alanine hydrochloride, highlighting its use in the synthesis of antagonists for hormonal regulation (Folkers, Kubiak, & Stȩpiński, 2009).

Antimicrobial Research

Al-Omar and Amr (2010) synthesized a series of Schiff bases derived from pyridine and evaluated their antimicrobial activities. This research indicates the potential of pyridine derivatives, closely related to the chemical structure of interest, in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Osmoprotection in Plants

Rathinasabapathi et al. (2001) studied the synthesis of beta-alanine betaine in plants, identifying a trifunctional N-methyltransferase involved in its production. This enzyme's activity is crucial for plant tolerance to stress conditions, such as salinity and hypoxia, suggesting potential applications in agricultural biotechnology to enhance crop resilience (Rathinasabapathi, Fouad, & Sigua, 2001).

Structural and Conformational Studies

Research on the conformational behavior of peptides, including those with N-methylated alanine residues, reveals their potential in designing inhibitors for specific protein interactions. Nandel and Jaswal (2014) used quantum mechanical and molecular dynamic simulations to study peptides containing N-methylated alanine, suggesting applications in drug design and development (Nandel & Jaswal, 2014).

properties

IUPAC Name

3-[methyl-(1-methylpyrrolidin-3-yl)amino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-10-5-3-8(7-10)11(2)6-4-9(12)13;/h8H,3-7H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBYXWXRIWBQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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